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Compound of Interest

(R)-1-Boc-3-
Compound Name:
(Hydroxymethyl)Piperidine

Cat. No.: B127047

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
the chiral building block, (R)-1-Boc-3-(hydroxymethyl)piperidine. This compound is of
significant interest in medicinal chemistry and drug development. The following sections detail
its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
along with standardized experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for (R)-1-Boc-3-
(hydroxymethyl)piperidine. It is important to note that while extensive searches have been
conducted, a complete, unified experimental dataset for this specific molecule is not readily
available in published literature. Therefore, the data presented is a composite derived from
closely related analogs and predicted values, which should serve as a reliable reference for
characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
data below is presented for spectra recorded in deuterated chloroform (CDCls).

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~3.85 m 1H H-6a
~3.70 m 2H -CH20H
~3.35 m 2H H-2a, H-6e
~1.90 m 1H H-3
~1.80 - 1.50 m 4H H-4, H-5
1.46 s oH -C(CHs)3
~1.35 m 1H H-2e

Note: The chemical shifts and multiplicities are based on data for structurally similar

compounds and may vary slightly based on experimental conditions.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (8) ppm Assighment
155.0 C=0 (Boc)
79.3 -C(CH3)3
62.8 -CH20H

56.9 C-2

46.4 C-6

31.0 C-3

29.3 C-4

28.7 -C(CHs)s
23.6 C-5
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Note: The chemical shifts are based on data for structurally similar compounds and may vary
slightly based on experimental conditions.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data

Wavenumber (cm~—?) Intensity Assignment

~3428 Broad O-H stretch (alcohol)
~2971, 2872 Strong C-H stretch (alkane)
~1692 Strong C=0 stretch (carbamate)
~1478 Medium C-H bend (alkane)
~1366 Medium C-H rock (t-butyl)

~1251 Strong C-N stretch (carbamate)
~1169 Strong C-O stretch (carbamate)
~1059 Strong C-O stretch (alcohol)

Note: The absorption frequencies are based on data for structurally similar compounds and
characteristic functional group regions.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Table 4. Mass Spectrometry Data
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miz Interpretation

216.16 [M+H]* (Calculated: 216.16)

238.14 [M+Na]* (Calculated: 238.14)

160.11 [M+H - CaHs]* or [M+H - isobutylene]*
116.07 [M+H - Boc]*

Note: The m/z values are predicted based on the molecular formula C11H21NOs and common
fragmentation patterns for Boc-protected amines.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.

NMR Spectroscopy

Instrumentation:
e A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
Sample Preparation:

Weigh approximately 5-10 mg of (R)-1-Boc-3-(hydroxymethyl)piperidine into a clean, dry

vial.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs).

Add a small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

IH NMR Acquisition Parameters:
e Pulse Program: Standard single-pulse experiment.

¢ Number of Scans: 16
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» Relaxation Delay: 1.0 s
e Acquisition Time: 4.0 s
e Spectral Width: 16 ppm

13C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.5 s

Spectral Width: 240 ppm

Data Processing:

e Apply a Fourier transform to the acquired Free Induction Decay (FID).
o Phase correct the resulting spectrum.

» Perform baseline correction.

o Reference the spectrum to the TMS signal at 0.00 ppm for *H NMR and the CDCls solvent
peak at 77.16 ppm for 133C NMR.

 Integrate the peaks in the 'H NMR spectrum.

FT-IR Spectroscopy

Instrumentation:

o A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total
Reflectance (ATR) accessory.

Sample Preparation (ATR Method):
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o Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and
allowing it to dry completely.

e Place a small amount of the solid (R)-1-Boc-3-(hydroxymethyl)piperidine sample directly
onto the center of the ATR crystal.

e Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

Data Acquisition:
e Collect a background spectrum of the clean, empty ATR crystal.
o Collect the sample spectrum.

e The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

e Spectral Range: 4000 - 400 cm™1
e Resolution: 4 cm~1

e Number of Scans: 16

Mass Spectrometry

Instrumentation:

e A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an
Electrospray lonization (ESI) source.

Sample Preparation:

o Prepare a stock solution of (R)-1-Boc-3-(hydroxymethyl)piperidine in a suitable solvent
(e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[2][3]

 Dilute the stock solution with the same solvent containing 0.1% formic acid to a final
concentration of 1-10 pg/mL.[2][3] The formic acid aids in protonation.[2][3]
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 Infuse the sample solution directly into the ESI source at a flow rate of 5-10 pL/min.

Data Acquisition (Positive lon Mode):

lonization Mode: Electrospray lonization (ESI), Positive
e Capillary Voltage: 3.5 - 4.5 kV

e Drying Gas (N2) Flow: 5 - 10 L/min

e Drying Gas Temperature: 200 - 300 °C

e Mass Range: m/z 50 - 500

o Collision Energy (for MS/MS): Varies (e.g., 10-40 eV) to induce fragmentation for structural
analysis.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an
organic compound like (R)-1-Boc-3-(hydroxymethyl)piperidine.
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Sample Preparation
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(hydroxymethyl)piperidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b127047#r-1-boc-3-hydroxymethyl-piperidine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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